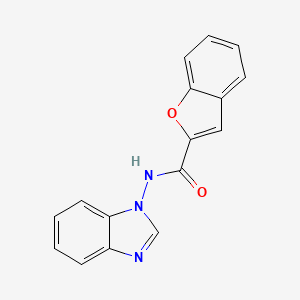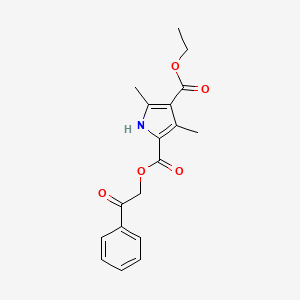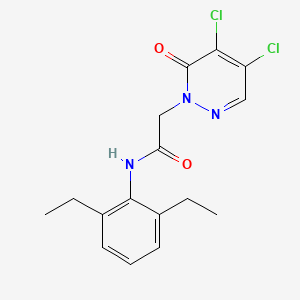
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as AN-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. AN-3 belongs to the class of nitroaromatic compounds, which are known to possess diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant defense and detoxification.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to reduce oxidative stress and lipid peroxidation in animal models of neurodegenerative disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized and purified, and its structure can be easily characterized using spectroscopic techniques. However, this compound has some limitations for lab experiments, including its limited water solubility and potential for non-specific binding to proteins.
Orientations Futures
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has several potential future directions for research, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. This compound may also have potential applications in drug delivery and imaging, due to its ability to cross the blood-brain barrier and its fluorescent properties. Overall, this compound is a promising compound with diverse pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide can be synthesized by several methods, including the reaction of 3-nitrobenzoyl chloride with 3-methoxyaniline in the presence of a base, or by the reaction of 3-methoxyaniline with 4-amino-3-nitrobenzoic acid in the presence of a coupling reagent. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. This compound has also been investigated for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-amino-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSAUYUYQOQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)



![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)
